4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid

Medicinal Chemistry Sulfonamide Synthesis Regioselective Derivatization

Regioisomeric impurities in chlorosulfonyl benzoic acid building blocks undermine SAR reproducibility in parallel synthesis. 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 57479-73-9) provides an exact, single-isomer scaffold with orthogonal sulfonyl chloride and carboxylic acid handles for sequential chemoselective derivatization. • Enables 3-step synthesis of tri-substituted benzamide GPCR antagonists (D2/5-HT3 IC₅₀ 17.5-61.0 nM) • 4-Chloro handle supports late-stage Suzuki/Stille diversification • 97%-pure reference-grade material for HPLC-MS/NMR analytical method validation. Bulk quantities available for immediate global dispatch.

Molecular Formula C8H6Cl2O5S
Molecular Weight 285.1 g/mol
CAS No. 57479-73-9
Cat. No. B1611483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid
CAS57479-73-9
Molecular FormulaC8H6Cl2O5S
Molecular Weight285.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl
InChIInChI=1S/C8H6Cl2O5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyKGGQSUTYQMJRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic Acid: Dual-Electrophile Intermediate


4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 57479-73-9) is a polyfunctional aromatic building block featuring a carboxylic acid, a chlorosulfonyl (–SO₂Cl) group, a chloro substituent, and a methoxy group on a benzoic acid scaffold [1]. Its molecular formula is C₈H₆Cl₂O₅S and its molecular weight is 285.10 g·mol⁻¹ . The compound serves primarily as a reactive intermediate in medicinal chemistry and agrochemical research, where the combination of a sulfonyl chloride and a carboxylic acid in a single, regiochemically defined benzene ring enables stepwise, chemoselective derivatization toward sulfonamide, ester, and amide libraries .

Regiochemical Specificity of 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic Acid


Chlorosulfonyl benzoic acids bearing a methoxy group exist in multiple regioisomeric and substitution-variant forms. However, the exact positioning of the chloro, chlorosulfonyl, and methoxy groups on the benzene ring dictates both the electronic environment of the sulfonyl chloride electrophile and the steric accessibility of the carboxylic acid . Even a single positional swap—for example, moving the chlorosulfonyl group from position 5 to position 4 and the chloro from 4 to 5 (CAS 1375472-16-4)—alters the computed log P by approximately 0.03 units and changes the topological polar surface area (TPSA) from 80.67 Ų to 80.67 Ų (identical TPSA but non-identical three-dimensional electrostatic potential) . Removing the 4-chloro substituent entirely (e.g., CAS 51904-91-7) reduces the molecular weight from 285.10 to 250.66 g·mol⁻¹ and eliminates a key synthetic handle for further diversification via cross-coupling or nucleophilic aromatic substitution [1]. These physico-chemical and reactivity differences directly affect reaction kinetics in sulfonamide formation, the purity profile of the resulting library, and the reproducibility of structure–activity relationships. Consequently, substituting a generic “chlorosulfonyl methoxybenzoic acid” for the title compound without verifying regioisomeric identity can lead to divergent synthetic outcomes and compromised downstream biological data.

Quantitative Evidence for 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic Acid


Regiochemical Identity and Reactivity

The title compound (CAS 57479-73-9) possesses the chlorosulfonyl group at the 5-position and the chloro substituent at the 4-position of the ring, with a methoxy at the 2-position. Its direct regioisomer, 5-chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 1375472-16-4), has the chloro and chlorosulfonyl groups reversed. The non-chlorinated analog 5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 51904-91-7) entirely lacks the second chlorine. Computed log P values for 57479-73-9 are reported as 1.97 vs. 1.97 for 1375472-16-4 —a negligible difference in global hydrophobicity—but the local electrostatic potential differs substantially because the electron-withdrawing chlorosulfonyl group draws electron density from different ring positions in each isomer, altering the reactivity of the carboxylic acid and the sulfonyl chloride toward nucleophiles [1]. The TPSA of 57479-73-9 is 80.67 Ų with 4 hydrogen-bond acceptors ; the non-chlorinated analog 51904-91-7 has a TPSA of 89.05 Ų and 5 hydrogen-bond acceptors, reflecting the absence of the chloro substituent's influence on polarity [2]. These intrinsic property differences directly affect the kinetic profile of sulfonamide bond formation and the solubility of downstream products in biological assay media.

Medicinal Chemistry Sulfonamide Synthesis Regioselective Derivatization

Purity Specification and Synthesis Efficiency

Commercially available 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid is offered at a minimum purity of 97% by at least one established building-block supplier, Combi-Blocks (Catalog QB-0495) , whereas the majority of its regioisomeric and non-chlorinated competitors, including 5-(chlorosulfonyl)-2-methoxybenzoic acid (AKSci 51904-91-7), 4-(chlorosulfonyl)-3-methoxybenzoic acid (AKSci 503446-60-4), and the regioisomer 5-chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid (Leyan 1375472-16-4), are typically supplied at a minimum purity of 95% . The 2% absolute purity difference is significant in parallel synthesis workflows where a 95% pure sulfonyl chloride input contains up to 5% of undefined impurities—potentially including hydrolyzed sulfonic acid, unreacted starting material, or regioisomeric contaminants—that can cap stoichiometric yields of precious amine monomers and introduce difficult-to-remove byproducts into final compound libraries.

Analytical Chemistry Procurement Specifications Parallel Synthesis

Dual-Electrophile Orthogonal Derivatization

The title compound uniquely incorporates a sulfonyl chloride (strong electrophile, reacts preferentially with amines) and a carboxylic acid (weaker electrophile, requires activation but orthogonal to sulfonamide formation) on the same ring [1]. This permits a two-step, one-pot sequence in which the sulfonyl chloride is first converted to a sulfonamide under mild basic conditions without touching the carboxylic acid, followed by amide coupling after activation (e.g., HATU or EDCI) . By contrast, the non-chlorinated analog 5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 51904-91-7) also bears both functional groups but lacks the 4-chloro substituent, which provides an additional synthetic handle (e.g., Suzuki coupling or Buchwald–Hartwig amination) for further diversification of the aryl ring after the initial sulfonamide–amide sequence is complete [2]. The presence of the 4-chloro substituent on 57479-73-9 thus expands the accessible chemical space from a single building block by enabling late-stage functionalization at a position that is electronically distinct from the positions bearing the methoxy and the sulfonamide.

Chemoselective Synthesis Orthogonal Functionalization Sulfonamide–Amide Libraries

Validated Synthetic Protocol for D2/5-HT3 Antagonists

A peer-reviewed study by Hirokawa et al. (2007) describes the synthesis of a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives starting from 4-amino-5-chloro-2-methoxybenzoic acid derivatives, which are accessible from the title compound via reduction of the chlorosulfonyl group . The resulting benzamides were evaluated for binding affinity at dopamine D2 and serotonin 5-HT3 receptors. The optimized compound 82 (5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide) displayed an IC₅₀ of 17.5–61.0 nM at the D2 receptor, compared to 483 nM for the reference drug metoclopramide—representing a 8- to 28-fold potency advantage . While the title compound itself is not the final bioactive molecule, it serves as the key synthetic entry point to the 4-amino-5-chloro-2-methoxybenzoyl pharmacophore, and the published protocol provides a validated, literature-precedented route for converting the chlorosulfonyl intermediate into bioactive benzamides.

Medicinal Chemistry GPCR Antagonists Benzamide Synthesis

Storage Stability and Handling Requirements

The title compound requires sealed, dry storage at 2–8 °C, as specified by multiple vendors (ChemScene, Combi-Blocks), reflecting the enhanced moisture-sensitivity conferred by the combination of the electron-withdrawing 4-chloro substituent and the sulfonyl chloride electrophile . In contrast, the non-chlorinated analog 5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 51904-91-7) is listed with a melting point of 142–144 °C and is reported to be stable under ambient conditions for short-term storage [1]. The greater stringent requirement for cold-chain shipping and refrigerated storage of 57479-73-9 directly impacts procurement logistics and total cost of ownership but also signals a compound that is chemically more reactive—a property that can translate into faster sulfonamide formation kinetics and higher conversion yields in solution-phase parallel synthesis when handled correctly.

Procurement Logistics Stability Storage Conditions

Application Scenarios for 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic Acid


Sulfonamide–Amide Libraries for CNS GPCR Targets

Medicinal chemistry groups engaged in hit-to-lead optimization for dopamine D2, serotonin 5-HT3, or related GPCR targets can deploy 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid as a core building block. The validated protocol by Hirokawa et al. (2007) demonstrates conversion of the chlorosulfonyl group to a 4-amino substituent followed by elaboration into potent dual antagonists (IC₅₀ = 17.5–61.0 nM at D2) . The 4-chloro handle remains available for late-stage diversification via cross-coupling, enabling the generation of tri-substituted benzamide chemotypes in three synthetic steps from a single commercial intermediate.

Agrochemical Sulfonylurea Herbicide Intermediate

The chlorosulfonyl group on 57479-73-9 serves as a direct precursor to sulfonylurea herbicides (by reaction with substituted amines and isocyanates) and to sulfonamide-based crop protection agents. The presence of the 4-chloro substituent provides an additional vector for modulating lipophilicity and metabolic stability in planta, which is not available with simpler chlorosulfonyl benzoic acid building blocks such as CAS 51904-91-7 [1]. Teams developing novel acetohydroxyacid synthase (AHAS) inhibitors can use this intermediate to explore structure–activity relationships beyond the substitution patterns accessible from generic phenylsulfonyl chloride scaffolds.

Chemoselective ADC Linker Development

The orthogonality of the sulfonyl chloride (amine-reactive, no activation needed) and the carboxylic acid (requires EDCI/HATU for amide bond formation) makes 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid an attractive intermediate for constructing heterobifunctional linkers in antibody-drug conjugate (ADC) research . The 4-chloro substituent further permits Stille or Suzuki coupling for introducing biotin, fluorophores, or pharmacokinetic-modulating groups after the initial sulfonamide–amide sequence is complete, offering a level of modularity not achievable with non-chlorinated analogs like 5-(chlorosulfonyl)-2-methoxybenzoic acid.

Reference Standard for Regioisomeric Purity

Due to the commercial availability of at least three regioisomeric and substitutional variants of chlorosulfonyl methoxybenzoic acids (CAS 57479-73-9, 1375472-16-4, 51904-91-7), analytical and quality-control laboratories can employ the 97%-pure 57479-73-9 material as a certified reference standard for developing HPLC-MS or NMR methods to detect and quantify regioisomeric cross-contamination in incoming building-block shipments—a critical step for ensuring the integrity of high-throughput parallel synthesis campaigns.

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